α-Methyl-DL-Tyrosinmethylester-Hydrochlorid

Übersicht

Beschreibung

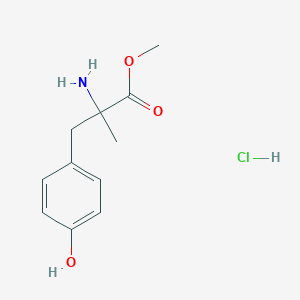

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, also known as Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Tyrosinhydroxylase

α-Methyl-DL-Tyrosinmethylester-Hydrochlorid ist ein kompetitiver Inhibitor der Tyrosinhydroxylase . Es hemmt die Umwandlung von Tyrosin zu Dopamin, ein entscheidender Schritt in der Biosynthese von Katecholaminen .

Forschungswerkzeug für das sympathische Nervensystem

Diese Verbindung kann als Werkzeug für die Forschung am sympathischen Nervensystem verwendet werden . Durch die Hemmung der Dopaminproduktion kann es Forschern helfen, die Rolle dieses Neurotransmitters in verschiedenen physiologischen Prozessen zu verstehen.

Bewertung der Noradrenalin-Umsatzrate

This compound wurde verwendet, um die Noradrenalin-Umsatzrate zu bewerten . Dies kann Einblicke in die Funktionsweise des sympathischen Nervensystems und die Rolle von Noradrenalin darin liefern.

Verhinderung von Hyperaktivität

Es wurde festgestellt, dass diese Verbindung Hyperaktivität verhindert . Dies könnte es potenziell nützlich für die Untersuchung und Behandlung von Störungen machen, die durch Hyperaktivität gekennzeichnet sind.

Verbesserung bestimmter Wirkungen von Amphetamin

This compound kann bestimmte Wirkungen von Amphetamin verbessern . Dies deutet darauf hin, dass es in der Forschung zu den Auswirkungen von Amphetaminen und möglichen Behandlungen für Amphetaminmissbrauch eingesetzt werden könnte.

Behandlung des Schnüffel-Lecken-Nagen-Syndroms

Es wurde festgestellt, dass diese Verbindung das Schnüffel-Lecken-Nagen-Syndrom verhindert <a aria-label="3: " data-citationid="fc200d94-e3d0-541e-1fea-75050dd4b112-34" h="ID=SERP,5015.1" href="https://www.chemicalbook.com/Chemical

Wirkmechanismus

Target of Action

Alpha-Methyl-DL-tyrosine methyl ester hydrochloride, also known as Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, primarily targets tyrosine hydroxylase . Tyrosine hydroxylase is a crucial enzyme involved in the synthesis of catecholamines, including dopamine and norepinephrine .

Mode of Action

This compound acts as a competitive inhibitor of tyrosine hydroxylase . It competes with the natural substrate, tyrosine, for the active site of the enzyme . By doing so, it inhibits the conversion of tyrosine to L-DOPA, a precursor to dopamine .

Biochemical Pathways

The inhibition of tyrosine hydroxylase disrupts the catecholamine synthesis pathway . This leads to a reduction in the production of dopamine and norepinephrine, key neurotransmitters involved in various physiological functions .

Result of Action

The inhibition of dopamine production by Alpha-Methyl-DL-tyrosine methyl ester hydrochloride can lead to a variety of effects. It has been shown to prevent hyperactivity, sniffing-licking-gnawing syndrome, anorexia, and ameliorate certain effects of amphetamine . Additionally, it can prevent apoptosis stimulated by mutant α-synuclein .

Biochemische Analyse

Biochemical Properties

Alpha-Methyl-DL-tyrosine methyl ester hydrochloride is a competitive inhibitor of the enzyme tyrosine hydroxylase . This enzyme is crucial for the conversion of tyrosine to dopamine, a key neurotransmitter .

Cellular Effects

The inhibition of tyrosine hydroxylase by Alpha-Methyl-DL-tyrosine methyl ester hydrochloride impacts various cellular processes. It can prevent the production of dopamine, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Methyl-DL-tyrosine methyl ester hydrochloride exerts its effects by binding to the active site of tyrosine hydroxylase, preventing the enzyme from catalyzing the conversion of tyrosine to dopamine .

Metabolic Pathways

Alpha-Methyl-DL-tyrosine methyl ester hydrochloride is involved in the metabolic pathway of dopamine synthesis, where it interacts with the enzyme tyrosine hydroxylase

Biologische Aktivität

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, also known as Alpha-Methyl-DL-tyrosine methyl ester hydrochloride, is a compound that exhibits significant biological activity primarily through its role as a competitive inhibitor of tyrosine hydroxylase. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H16ClNO3

- Molecular Weight : 245.70 g/mol

- CAS Number : 7361-31-1

Target Enzyme : The primary target of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is tyrosine hydroxylase , an enzyme crucial for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from the amino acid tyrosine.

Mode of Action :

- Acts as a competitive inhibitor of tyrosine hydroxylase.

- Inhibition disrupts the catecholamine synthesis pathway , leading to decreased levels of dopamine and other catecholamines in the body.

Biological Effects

The inhibition of dopamine synthesis by this compound can lead to various physiological effects, including:

- Prevention of hyperactivity.

- Reduction in behaviors associated with anxiety and stress (e.g., sniffing, licking, gnawing).

- Anorexia and reduced food intake.

- Amelioration of certain effects induced by stimulants like amphetamines .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various derivatives related to Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate. For instance, a series of compounds derived from similar structures demonstrated significant inhibitory actions on cancer cell lines such as HCT-116 and HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

Case Studies

- Study on Neurotransmitter Regulation :

- A study involving animal models demonstrated that administration of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride led to a marked decrease in dopamine levels in the brain, correlating with reduced hyperactive behaviors .

- Cancer Cell Line Research :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,13H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVDEPZODSXAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884376 | |

| Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7361-31-1 | |

| Record name | α-Methyltyrosine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7361-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyrosine, .alpha.-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-methyl-DL-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.